REACTION_CXSMILES
|
SC(S)C([N:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:6]([CH2:9][OH:10])[CH2:7][OH:8])=O.[OH-].[Na+].II.[O-][S:24]([O-])(=[S:26])=O.[Na+].[Na+]>CCO.C(Cl)Cl>[S:24]1[CH2:16][CH2:14][CH2:17][S:26]1.[C:11]([NH:5][CH:6]([CH2:7][OH:8])[CH2:9][OH:10])([O:13][C:14]([CH3:16])([CH3:17])[CH3:15])=[O:12] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
4.5 mmol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
Na2S2O3
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated at room temperature
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel (200 mL)
|
Type
|
ADDITION
|
Details
|
a solvent mixture of hexane and ethyl acetate (40:20) as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1SCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
SC(S)C([N:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:6]([CH2:9][OH:10])[CH2:7][OH:8])=O.[OH-].[Na+].II.[O-][S:24]([O-])(=[S:26])=O.[Na+].[Na+]>CCO.C(Cl)Cl>[S:24]1[CH2:16][CH2:14][CH2:17][S:26]1.[C:11]([NH:5][CH:6]([CH2:7][OH:8])[CH2:9][OH:10])([O:13][C:14]([CH3:16])([CH3:17])[CH3:15])=[O:12] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
4.5 mmol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
Na2S2O3
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated at room temperature
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel (200 mL)
|
Type
|
ADDITION
|
Details
|
a solvent mixture of hexane and ethyl acetate (40:20) as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1SCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)NC(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |